5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid
CAS No.: 725699-00-3
Cat. No.: VC21497772
Molecular Formula: C12H9F3N2O3S
Molecular Weight: 318.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 725699-00-3 |
|---|---|
| Molecular Formula | C12H9F3N2O3S |
| Molecular Weight | 318.27g/mol |
| IUPAC Name | 5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19) |
| Standard InChI Key | NQTKTDJZTAKSLU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is a heterocyclic organic compound characterized by its distinctive structural features. Table 1 presents the fundamental chemical identity parameters of this compound.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 725699-00-3 |
| Molecular Formula | C₁₂H₉F₃N₂O₃S |
| Molecular Weight | 318.27 g/mol |
| IUPAC Name | 5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9F3N2O3S/c1-6-4-9(12(13,14)15)17-11(16-6)21-5-7-2-3-8(20-7)10(18)19/h2-4H,5H2,1H3,(H,18,19) |
| Standard InChIKey | NQTKTDJZTAKSLU-UHFFFAOYSA-N |
| PubChem Compound ID | 666743 |
The compound's structure consists of several key functional groups and structural elements that contribute to its chemical behavior and potential applications. The molecule features a pyrimidine ring with methyl and trifluoromethyl substituents at positions 4 and 6, respectively. This is connected via a sulfanylmethyl (thioether) linkage to a 2-furoic acid moiety. The presence of the carboxylic acid group provides an important handle for further functionalization, while the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability .
| Property | Value/Description |
|---|---|
| Physical Appearance | Solid |
| Solubility | Limited water solubility; soluble in polar organic solvents |
| Acidity | Contains carboxylic acid group (pKa estimated 3-4) |
| Stability | Stable under normal laboratory conditions |
| Reactivity | Reactive functional groups include carboxylic acid and thioether linkage |
| Lipophilicity | Enhanced by trifluoromethyl group |
The presence of the trifluoromethyl group significantly affects the compound's electronic properties and lipophilicity. This group is known to increase metabolic stability and enhance membrane permeability, properties that are valuable in pharmaceutical applications. The carboxylic acid moiety provides a site for hydrogen bonding and can be modified through esterification or amidation to produce derivatives with varied properties .
Synthesis and Preparation Methodologies
The synthesis of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid typically involves several key steps that require careful control of reaction conditions. While specific detailed synthetic routes are proprietary, the general approach likely involves the following key transformations.
General Synthetic Approach
The synthesis typically begins with appropriate pyrimidine and furan precursors. The connection between these heterocyclic systems is established through the formation of the thioether linkage. This can be achieved through nucleophilic substitution reactions, where the thiolate derivative of one component reacts with a halogenated derivative of the other component.
Purification Methods
Following synthesis, the compound requires purification, which may involve:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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Preparative HPLC for high-purity requirements
The final product is typically characterized through multiple analytical techniques to confirm structure and purity.
Analytical Characterization
Accurate analytical characterization of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid is essential for confirming its identity, assessing purity, and understanding its properties. Several complementary analytical techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR analysis would show characteristic signals for the methyl group, methylene protons of the thioether linkage, and aromatic protons from both the pyrimidine and furan rings. The ¹⁹F-NMR would display a characteristic signal for the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700 cm⁻¹), as well as bands corresponding to the heterocyclic structures and C-F bonds of the trifluoromethyl group.
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 318.27 g/mol and provide fragmentation patterns specific to the structural elements of the compound .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reactions during its synthesis. The compound's retention characteristics would depend on the stationary phase and mobile phase compositions used in the analysis.
Research Applications
Beyond potential therapeutic applications, the compound may serve as:
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A chemical building block for more complex molecules
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A probe for studying biological mechanisms
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A reference standard for analytical methods
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An intermediate in the synthesis of functional materials
Current Research Status and Future Directions
Current Research Status
Current research involving 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid appears to be primarily focused on its synthesis and characterization. The compound is commercially available from several chemical suppliers, suggesting its utility as a research tool or synthetic intermediate .
The presence of this compound in commercial chemical catalogs indicates interest in its applications, though published research specifically detailing its biological activities or pharmaceutical applications remains limited in the accessible literature.
Future Research Directions
Several promising directions for future research with this compound include:
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Structure-activity relationship (SAR) studies through the synthesis of analogs with modifications to key structural elements
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Detailed pharmacological profiling against specific biological targets
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Investigation of its potential as a building block for more complex bioactive molecules
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Development of more efficient synthetic routes to enable large-scale production
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Exploration of metal complexation properties through the carboxylic acid functionality
Challenges and Opportunities
The development of 5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}methyl)-2-furoic acid and related compounds faces several challenges, including:
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Optimization of synthetic routes for improved yields and purity
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Comprehensive characterization of biological activities
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Understanding structure-property relationships for targeted applications
These challenges also represent opportunities for innovative research and development in medicinal chemistry, materials science, and synthetic methodology.
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